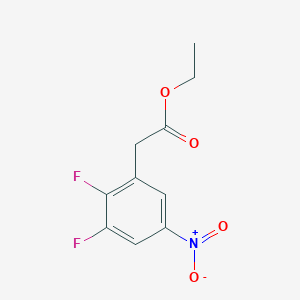

Ethyl 2,3-difluoro-5-nitrophenylacetate

Description

Ethyl 2,3-difluoro-5-nitrophenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at the 2- and 3-positions and a nitro group at the 5-position. The nitro group enhances electrophilicity, making the compound a candidate for further functionalization, while fluorine substituents contribute to metabolic stability and lipophilicity .

Properties

IUPAC Name |

ethyl 2-(2,3-difluoro-5-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO4/c1-2-17-9(14)4-6-3-7(13(15)16)5-8(11)10(6)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGINPFJUOKVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2,3-difluoro-5-nitrophenylacetate is an organic compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

This compound has a molecular formula of C10H8F2N2O4 and a molecular weight of approximately 246.18 g/mol. The compound features two fluorine atoms and a nitro group on a phenyl ring, which contribute to its unique chemical properties and biological activities. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in non-small cell lung cancer (NSCLC) cells by targeting the EGFR/PI3K/AKT/mTOR signaling pathway .

- A comparative analysis demonstrated that compounds with similar structures exhibited IC50 values below 10 µM against certain cancer cell lines, indicating potent anticancer activity .

-

Antibacterial and Antifungal Activities :

- This compound has shown promise in vitro against various bacterial strains and fungi. The nitro group can undergo bioreduction to form reactive intermediates that may interact with microbial cellular components.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest and Apoptosis : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to increased apoptosis rates .

- Interaction with Enzymes : The fluorine atoms in the structure enhance binding affinity to specific enzymes or receptors, modulating their activity and influencing various cellular processes .

Case Studies

A few notable studies illustrate the biological activity of this compound:

- Study on NSCLC : In vitro experiments demonstrated that this compound significantly inhibited the growth of NSCLC cell lines by inducing apoptosis through the modulation of key signaling pathways .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .

Table 1: Biological Activity Summary

Table 2: Comparison with Similar Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | <10 | Anticancer |

| Ethyl 2-(4-nitrophenyl)acetate | <15 | Antibacterial |

| Ethyl 2-(4-fluorophenyl)acetate | <20 | Antifungal |

Scientific Research Applications

Chemistry

Ethyl 2,3-difluoro-5-nitrophenylacetate serves as an important intermediate in the synthesis of various fluorinated organic compounds. Its ability to undergo several chemical reactions makes it valuable in synthetic chemistry:

- Oxidation : Converts to carboxylic acids or oxidized derivatives.

- Reduction : Nitro groups can be reduced to amino groups, generating derivatives with different reactivity.

- Substitution Reactions : The fluorine atoms and nitro group can participate in nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits significant biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives may induce apoptosis in cancer cells. For example, a study demonstrated significant cytotoxicity against breast cancer cell lines through mitochondrial pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, indicating its suitability for inflammatory disease research.

Medicine

This compound is explored as a precursor for pharmaceutical compounds due to its biological activity. Its derivatives are being investigated for their potential as drug candidates targeting various diseases.

Anticancer Activity Study

A peer-reviewed study highlighted the anticancer activity of this compound derivatives against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, showcasing its potential as a therapeutic agent.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of this compound in murine models. Results indicated a significant reduction in pro-inflammatory cytokines following treatment, suggesting its therapeutic potential in managing inflammatory diseases.

Comparison with Similar Compounds

Substituent Effects

Physicochemical Properties

- Lipophilicity : Fluorine substituents moderately increase logP, but the nitro group’s polar nature offsets this effect. In contrast, chlorine analogs exhibit higher logP values .

- Reactivity : The nitro group directs electrophilic attacks to specific positions, whereas fluorine-only analogs exhibit regioselectivity dictated by halogen electronegativity .

Functional Group Comparisons

Ester vs. Amide Derivatives

While this compound is an ester, compounds like those in (e.g., acetamide derivatives) highlight critical differences:

- Stability : Esters are more prone to hydrolysis than amides, which could limit the compound’s utility in aqueous environments .

- Bioactivity: Amides (e.g., ’s N-[(2S,3S,5S)-5-amino-3-hydroxy...]) often exhibit stronger hydrogen-bonding capacity, affecting target binding .

Research Findings and Trends

- Structural-Activity Relationships (SAR): (Figure 2) demonstrates that minor structural changes (e.g., ethyl group position) can drastically alter bioactivity. For this compound, the 5-nitro substituent’s placement may optimize interactions in enzyme-binding pockets .

- Thermal Stability: Fluorinated esters generally exhibit higher thermal stability than non-halogenated analogs, though quantitative data for this compound remains unreported in provided sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.